2-Bromo-3-hydroxy-5-methoxybenzaldehyde
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Overview
Description
2-Bromo-3-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-hydroxy-5-methoxybenzaldehyde can be synthesized through the bromination of 3-hydroxy-5-methoxybenzaldehyde. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, solvent choice, and brominating agent concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: 2-Bromo-3-hydroxy-5-methoxybenzoic acid.
Reduction: 2-Bromo-3-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with different positions of functional groups.
3-Bromo-4-hydroxy-5-methoxybenzaldehyde: Another isomer with a different arrangement of functional groups.
Uniqueness
2-Bromo-3-hydroxy-5-methoxybenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
108791-60-2 |
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Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(9)7(11)3-6/h2-4,11H,1H3 |
InChI Key |
GFJBSJRHENOLOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)Br)C=O |
Origin of Product |
United States |
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